N'-[1-(3-aminophenyl)ethylidene]-2,4-dichlorobenzohydrazide N'-[1-(3-aminophenyl)ethylidene]-2,4-dichlorobenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026979
InChI: InChI=1S/C15H13Cl2N3O/c1-9(10-3-2-4-12(18)7-10)19-20-15(21)13-6-5-11(16)8-14(13)17/h2-8H,18H2,1H3,(H,20,21)/b19-9+
SMILES: CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)N
Molecular Formula: C15H13Cl2N3O
Molecular Weight: 322.2 g/mol

N'-[1-(3-aminophenyl)ethylidene]-2,4-dichlorobenzohydrazide

CAS No.:

Cat. No.: VC1026979

Molecular Formula: C15H13Cl2N3O

Molecular Weight: 322.2 g/mol

* For research use only. Not for human or veterinary use.

N'-[1-(3-aminophenyl)ethylidene]-2,4-dichlorobenzohydrazide -

Specification

Molecular Formula C15H13Cl2N3O
Molecular Weight 322.2 g/mol
IUPAC Name N-[(E)-1-(3-aminophenyl)ethylideneamino]-2,4-dichlorobenzamide
Standard InChI InChI=1S/C15H13Cl2N3O/c1-9(10-3-2-4-12(18)7-10)19-20-15(21)13-6-5-11(16)8-14(13)17/h2-8H,18H2,1H3,(H,20,21)/b19-9+
Standard InChI Key FETPFGSROHWUKK-DJKKODMXSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)N
SMILES CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)N
Canonical SMILES CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator